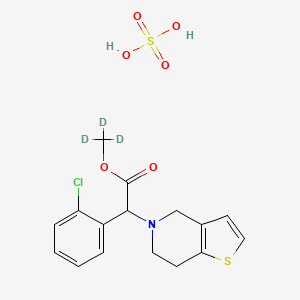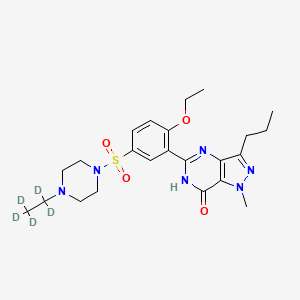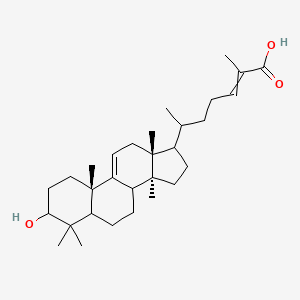
3beta-Hydroxylanosta-9(11),24-dien-26-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta-Hydroxylanosta-9(11),24-dien-26-oic acid is a lanostane-type triterpenoid compound. It is a derivative of lanosterol and is known for its presence in various medicinal mushrooms, particularly in the genus Ganoderma. This compound has garnered attention due to its significant pharmacological activities, including antitumor, anti-inflammatory, and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxylanosta-9(11),24-dien-26-oic acid can be achieved through various synthetic routes. One common method involves the oxidation of lanosterol. The process typically includes the following steps:
Oxidation of Lanosterol: Lanosterol is oxidized using reagents such as chromium trioxide (CrO3) in acetic acid to form lanosta-8,24-dien-3-one.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as the fruiting bodies of Ganoderma lucidum. The process includes:
Extraction: The fruiting bodies are extracted using solvents like ethanol or methanol.
Purification: The extract is then purified using techniques such as column chromatography and recrystallization to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
3beta-Hydroxylanosta-9(11),24-dien-26-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with additional hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), osmium tetroxide (OsO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: 3beta,22-dihydroxylanosta-7,9(11),24-triene
Reduction: Lanosta-8,24-dien-3-ol
Substitution: Various halogenated or alkylated derivatives
Applications De Recherche Scientifique
3beta-Hydroxylanosta-9(11),24-dien-26-oic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other lanostane-type triterpenoids.
Biology: Studied for its role in cellular processes and its effects on cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antitumor, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 3beta-Hydroxylanosta-9(11),24-dien-26-oic acid involves its interaction with various molecular targets and pathways:
Antitumor Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor-kappa B (NF-κB).
Antioxidant Activity: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparaison Avec Des Composés Similaires
3beta-Hydroxylanosta-9(11),24-dien-26-oic acid can be compared with other similar lanostane-type triterpenoids:
3beta,22-Dihydroxylanosta-7,9(11),24-triene: Similar structure but with an additional hydroxyl group at the C-22 position.
Lanosta-8,24-dien-3-ol: Lacks the carboxylic acid group at the C-26 position.
Ganoderic Acid: Contains additional oxygenated functional groups and exhibits different pharmacological activities.
The uniqueness of this compound lies in its specific structural features and its broad spectrum of biological activities.
Propriétés
Formule moléculaire |
C30H48O3 |
|---|---|
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
6-[(10S,13R,14S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,14,19,21,23-25,31H,8-9,11-13,15-18H2,1-7H3,(H,32,33)/t19?,21?,23?,24?,25?,28-,29-,30+/m1/s1 |
Clé InChI |
UIRXJKGUEOMVRD-NUFPMRBUSA-N |
SMILES isomérique |
CC(CCC=C(C)C(=O)O)C1CC[C@@]2([C@@]1(CC=C3C2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C |
SMILES canonique |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone](/img/structure/B12427357.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)
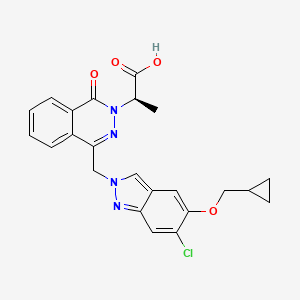
![1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B12427371.png)
![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)
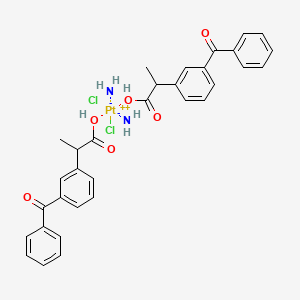
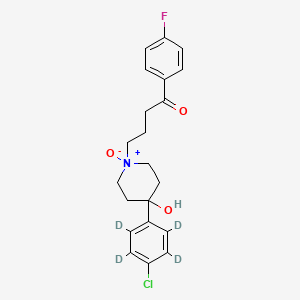
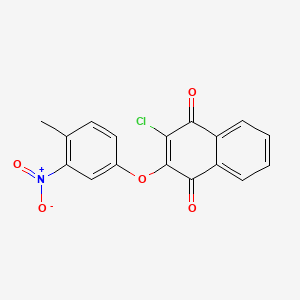
![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12427396.png)
![(9-Hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12427416.png)
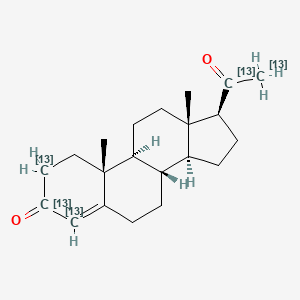
![(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B12427428.png)
